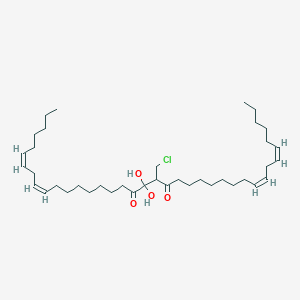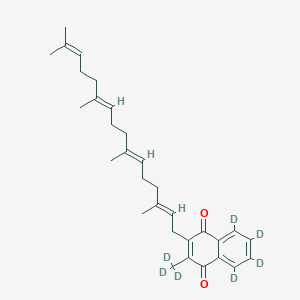
Menaquinone 4-d7
Overview
Description
Menaquinone 4-d7, also known as Vitamin K2 (20)-d7, is a deuterated form of menaquinone 4. It is a synthetic compound used primarily as an internal standard for the quantification of menaquinone 4 in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Menaquinone 4 is a member of the vitamin K family, which plays a crucial role in blood coagulation, bone metabolism, and cardiovascular health .
Mechanism of Action
Target of Action
Menaquinone 4-d7, also known as MK-4-d7, is a form of Vitamin K2. It primarily targets the cell cycle, specifically the G1 phase in HepG2, Hep3B, and Huh7 hepatocellular carcinoma cells . It also targets IκB kinase (IKK) activity, IκBα phosphorylation, and the transcriptional activity of NF-κB .
Mode of Action
MK-4-d7 interacts with its targets by halting the cell cycle at the G1 phase in a concentration-dependent manner . It also inhibits IKK activity, IκBα phosphorylation, and the transcriptional activity of NF-κB .
Biochemical Pathways
MK-4-d7 is formed primarily via the conversion of vitamin K1 in vivo and accumulates in various tissues, including the brain . It is composed of a naphthoquinone base with four isoprenoid units in the side chain . The biosynthetic pathway of MK-7 within Bacillus subtilis consists of the glycolytic pathway (EMP), the pentose phosphate pathway (HMP), the 2-methyl-d-erythritol-4-phosphate pathway (MEP), and the menaquinone synthesis pathway (MK) .
Pharmacokinetics
Compared to vitamin K1 (phylloquinone), MK-4-d7 is absorbed more readily and is more bioavailable . This improved bioavailability contributes to the compound’s effectiveness in various health conditions.
Result of Action
The action of MK-4-d7 results in significant health benefits. It plays a role in bone metabolism , and it has been associated with health-beneficial effects in osteoporosis, cardiovascular disease, inflammation, cancer, Alzheimer’s disease, diabetes, and peripheral neuropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of menaquinone 4-d7 involves the incorporation of deuterium atoms into the menaquinone 4 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of a precursor compound in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as chromatography to remove any impurities and achieve the desired level of deuteration .
Chemical Reactions Analysis
Types of Reactions
Menaquinone 4-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form menaquinone 4-epoxide.
Reduction: It can be reduced to form the corresponding hydroquinone.
Substitution: The deuterium atoms can be replaced with hydrogen or other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include menaquinone 4-epoxide, hydroquinone derivatives, and substituted menaquinone 4 compounds. These products are often analyzed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structure and purity .
Scientific Research Applications
Menaquinone 4-d7 has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical methods to quantify menaquinone 4 in various samples.
Biology: Studied for its role in cellular processes such as cell cycle regulation and apoptosis.
Medicine: Investigated for its potential therapeutic effects in conditions such as osteoporosis and cardiovascular diseases.
Comparison with Similar Compounds
Menaquinone 4-d7 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. Similar compounds include:
Menaquinone 4: The non-deuterated form, which is the predominant homolog of vitamin K2.
Menaquinone 7: Another member of the vitamin K2 family, known for its longer side chain and different biological activities.
Phylloquinone (Vitamin K1): The plant-derived form of vitamin K, which differs in its side chain structure and biological functions.
Properties
IUPAC Name |
5,6,7,8-tetradeuterio-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14+,24-16+,25-20+/i6D3,7D,8D,18D,19D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHGMERMDICWDU-CKBRGKTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


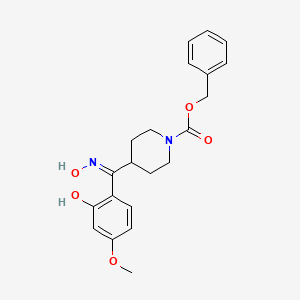
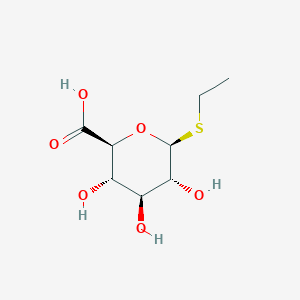
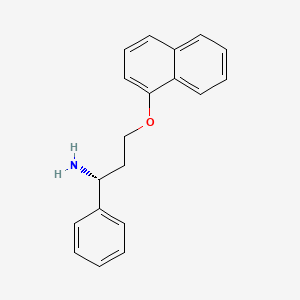
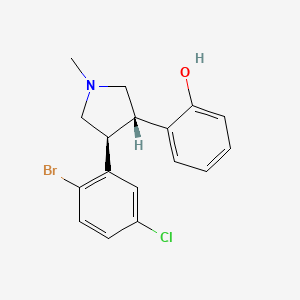
![(5'R,8'S,11'R,13'S,14'S)-11'-[4-(dimethylamino)phenyl]-5'-hydroxy-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-one](/img/structure/B1146944.png)
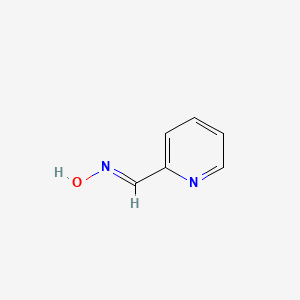
![4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one](/img/structure/B1146950.png)
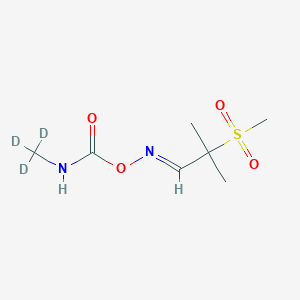

![[(2-Methyl-1-propionylpropoxy)(4-phenylbutyl)phosphinoyl]acetic acid](/img/structure/B1146954.png)
![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/new.no-structure.jpg)
